Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

Descripción general

Descripción

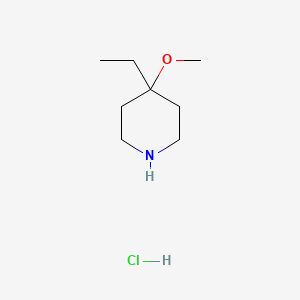

“Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate” is a chemical compound with the CAS Number: 892294-34-7 . It has a molecular weight of 235.26 . The IUPAC name for this compound is methyl 4-hydroxy-2-sulfanyl-3-quinolinecarboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate” is 1S/C11H9NO3S/c1-15-11(14)8-9(13)6-4-2-3-5-7(6)12-10(8)16/h2-5H,1H3,(H2,12,13,16) . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate: has shown promise as a scaffold for developing new antimicrobial agents. Its structure allows for the synthesis of analogs with potent antibacterial and antifungal activities . The presence of the sulfanyl group at the 2-position of the quinoline moiety is particularly noteworthy for enhancing antibacterial properties .

Quinolone Antibiotics Synthesis

This compound is a precursor in the synthesis of quinolone antibiotics. These antibiotics function by inhibiting DNA gyrase, which is crucial for bacterial DNA replication. The structural features of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate make it suitable for creating derivatives that are effective against a wide range of bacterial strains .

Chemical Synthesis of Heterocycles

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocycles have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes. The versatility of this compound in forming fused ring systems is of significant interest in synthetic chemistry .

Material Science Research

In material science, Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate can be used to create organic compounds with specific electronic properties. These properties are essential for developing new materials for electronics, photonics, and as sensors .

Life Science Research

The compound’s potential extends to life sciences, where it can be utilized in the study of cell biology and biochemistry. Its derivatives can be used as molecular probes to understand cellular processes and as tools for drug discovery .

Chromatography and Analytical Applications

Due to its unique chemical properties, Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate can be used in chromatography as a standard or reference compound. It helps in the analytical determination of related compounds and metabolites in complex biological matrices .

Antifungal Treatment Development

Research has indicated that certain derivatives of this compound exhibit exceptional antifungal activities. This opens up avenues for the development of new antifungal treatments, especially for strains resistant to current medications .

Drug Discovery and Development

The compound’s framework is conducive to the development of a variety of drugs. Its modifiable structure allows for the creation of numerous derivatives with potential therapeutic applications, ranging from antimicrobial to anticancer treatments .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-11(14)8-9(13)6-4-2-3-5-7(6)12-10(8)16/h2-5H,1H3,(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJUDRCQRXQXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2NC1=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)

![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)

![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)

![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)